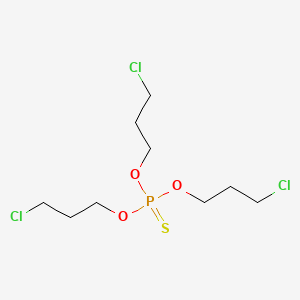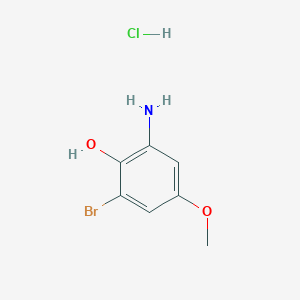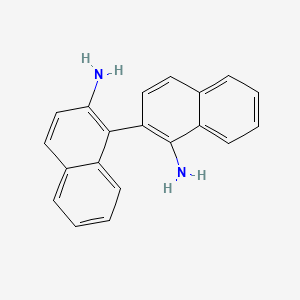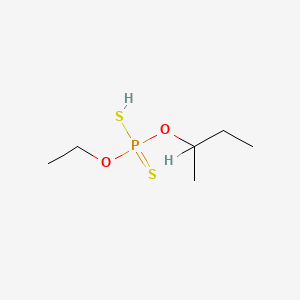
Potassium 3-methylbutan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-methylbutan-2-olate: is an organopotassium compound with the molecular formula C5H11KO potassium tert-amylate or potassium tert-pentoxide . This compound is a strong base and is commonly used in organic synthesis due to its high reactivity and steric hindrance, which makes it a useful reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Reaction with Potassium Metal:
-
Reaction with Potassium Hydride:
Method: Another method involves the reaction of 3-methylbutan-2-ol with potassium hydride.
Reaction Conditions: This reaction is also conducted under an inert atmosphere, and the mixture is heated to facilitate the reaction.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The product is typically handled and stored under inert conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Substitution Reactions:
-
Elimination Reactions:
-
Addition Reactions:
Reagents and Conditions: this compound can add to carbonyl compounds in the presence of a catalyst to form alcohols.
Major Products: The major products are alcohols, formed by the addition of the alkoxide to the carbonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Wittig Reactions: Potassium 3-methylbutan-2-olate is used as a base in Wittig reactions to form alkenes from aldehydes and ketones.
Buchwald-Hartwig Amination: It is also employed in the Buchwald-Hartwig amination reaction to form carbon-nitrogen bonds.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used in the synthesis of various pharmaceutical intermediates due to its strong basicity and reactivity.
Industry:
Wirkmechanismus
Mechanism:
Basicity: Potassium 3-methylbutan-2-olate acts as a strong base, abstracting protons from acidic substrates.
Nucleophilicity: Despite its steric hindrance, it can act as a nucleophile in certain reactions, attacking electrophilic centers to form new bonds.
Molecular Targets and Pathways:
Deprotonation: The primary molecular target is the acidic proton in substrates, which is abstracted by the alkoxide ion.
Nucleophilic Attack: In nucleophilic substitution and addition reactions, the alkoxide ion targets electrophilic centers such as carbonyl carbons.
Vergleich Mit ähnlichen Verbindungen
Potassium tert-butoxide (C4H9KO): Similar in structure but with a tert-butyl group instead of a tert-amyl group.
Sodium tert-pentoxide (C5H11NaO): Similar in structure but with sodium instead of potassium.
Uniqueness:
Eigenschaften
CAS-Nummer |
55553-86-1 |
|---|---|
Molekularformel |
C5H11KO |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
potassium;3-methylbutan-2-olate |
InChI |
InChI=1S/C5H11O.K/c1-4(2)5(3)6;/h4-5H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
DMERGXDBCIXRCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


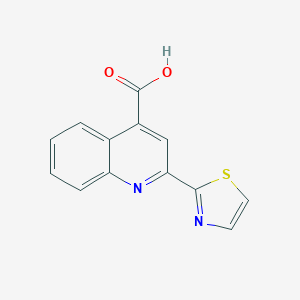
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
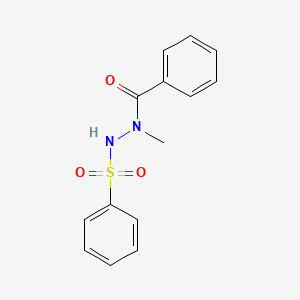
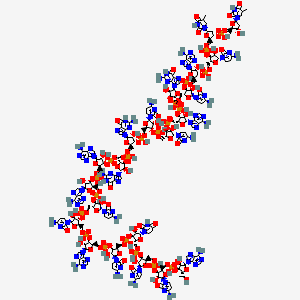

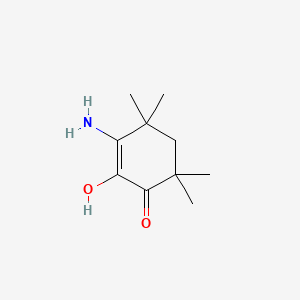
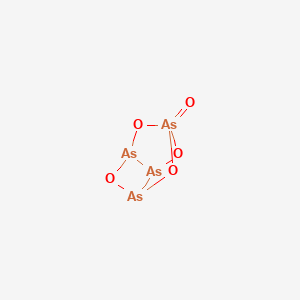

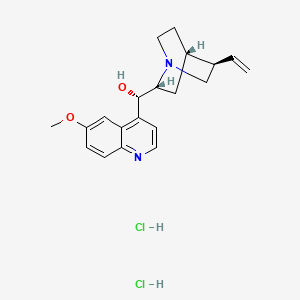
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
